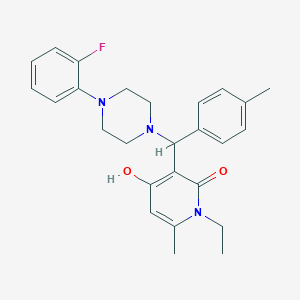

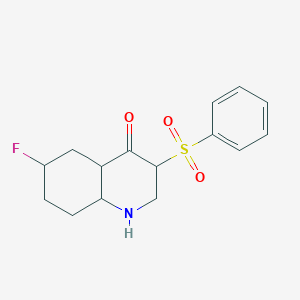

2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide" is a complex organic molecule that is likely to have a multifaceted structure and potentially interesting chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior and characteristics.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the formation of an amide bond between an acyl chloride and an amine. For example, the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide involves the acetylation of 2-aminopyrazine with chloroacetyl chloride . This suggests that the synthesis of the compound may also involve similar acylation reactions, possibly using a chloroacetyl derivative and an amine derived from a furan-containing pyrazole.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of hydrogen bonding and other non-covalent interactions. For instance, the crystal structures of two C,N-disubstituted acetamides show a combination of N—H···O and C—H···O hydrogen bonds, as well as halogen···π interactions . These interactions can lead to the formation of complex 3D arrays or sheets in the solid state. It is reasonable to assume that the compound of interest may also exhibit similar intermolecular interactions, contributing to its stability and solid-state arrangement.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can vary widely depending on their specific substituents. The presence of halogens, as seen in the structures of the related compounds, can influence the compound's melting and boiling points, solubility, and density . The furan and pyrazole rings in the compound of interest are likely to contribute to its aromaticity and potentially its UV-Vis absorption characteristics. The exact physical and chemical properties would need to be determined experimentally, but it is likely that the compound would exhibit moderate polarity and potential for hydrogen bonding, given the presence of the acetamide group.

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on pyrazole-acetamide derivatives, including the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been analyzed for their structure using infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and electrospray ionization-mass spectrometry. Notably, the study revealed the effect of hydrogen bonding on the self-assembly process and highlighted significant antioxidant activity of these complexes (Chkirate et al., 2019).

Antioxidant Activity

The catalytic synthesis and evaluation of novel chalcone derivatives, incorporating elements similar to the query compound, have demonstrated potent antioxidant properties. These findings are supported by in vitro antioxidant activity assays and molecular docking studies, indicating the compounds' potential as antioxidant agents (Prabakaran et al., 2021).

Biological Activity and Antimicrobial Evaluation

A study on the synthesis, crystal structure, and biological activity of a related compound, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, revealed moderate herbicidal and fungicidal activities. This underscores the potential utility of such compounds in developing new agrochemicals (Hu et al., 2016).

Antitubercular Agents

Another study synthesized and evaluated the antibacterial, antifungal, and antitubercular activities of a series of pyrazoline derivatives. These compounds, related in structure to the query compound, have shown promising results in combating various microbial infections, highlighting their potential as antitubercular agents (Bhoot et al., 2011).

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O3/c1-22-14(16-3-2-6-24-16)8-12(21-22)9-20-17(23)10-25-15-5-4-11(18)7-13(15)19/h2-8H,9-10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSLKJAARVUVLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2515796.png)

![2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol](/img/structure/B2515798.png)

![ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2515801.png)

![N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2515802.png)

![N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2515806.png)

![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2515808.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2515809.png)

![4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2515813.png)

![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid](/img/structure/B2515816.png)